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Compound of Interest

Compound Name: Cdk/hdac-IN-2

Cat. No.: B15140864 Get Quote

Mechanism of Action
Flavopiridol (Alvocidib) is a synthetic flavonoid that functions as a broad-spectrum CDK

inhibitor.[4] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1,

CDK2, CDK4, CDK6, and most potently, the transcriptional kinase CDK9.[5][6] This widespread

inhibition leads to two primary anti-cancer effects:

Cell Cycle Arrest: By inhibiting CDKs essential for cell cycle progression (CDK1, 2, 4, 6),

Flavopiridol can induce G1 and G2 phase arrest.[7]

Transcriptional Inhibition: Potent inhibition of the CDK9/Cyclin T complex prevents the

phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of

short-lived anti-apoptotic proteins like Mcl-1.[6]

Cdk/hdac-IN-2 represents a class of dual-function inhibitors designed to engage two distinct,

yet complementary, cancer targets.[8]

CDK Inhibition: Like Flavopiridol, it targets key cell cycle kinases such as CDK1 and CDK2,

leading to cell cycle arrest.[8]

HDAC Inhibition: It simultaneously inhibits Class I HDAC enzymes (HDAC1, 2, 3).[8] HDACs

remove acetyl groups from histones, leading to condensed chromatin and transcriptional

repression.[9] By inhibiting HDACs, these compounds promote histone hyperacetylation,

resulting in a more open chromatin structure and the re-expression of silenced tumor

suppressor genes, such as the CDK inhibitor p21.[3][9]
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The combined action is hypothesized to create a potent synergistic effect, where CDK inhibition

directly halts cell proliferation while HDAC inhibition reactivates the cell's own tumor-

suppressing machinery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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